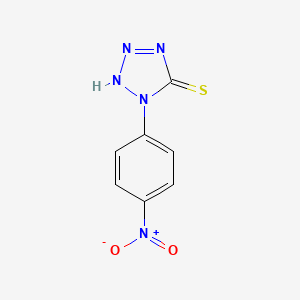

1-(4-nitrophenyl)-1,2-dihydro-5H-tetrazole-5-thione

説明

1-(4-ニトロフェニル)-1H-テトラゾール-5-チオールは、テトラゾール類に属する有機化合物です。これは、ニトロフェニル基とチオール基が置換されたテトラゾール環の存在を特徴としています。

準備方法

合成経路と反応条件

1-(4-ニトロフェニル)-1H-テトラゾール-5-チオールの合成は、通常、4-ニトロフェニルヒドラジンと二硫化炭素およびアジ化ナトリウムの反応を伴います。反応は、水酸化ナトリウムなどの塩基の存在下、還流条件下で行われます。得られた生成物は、再結晶またはカラムクロマトグラフィーによって精製され、目的化合物を高収率で得ることができます。

工業的製造方法

1-(4-ニトロフェニル)-1H-テトラゾール-5-チオールの工業的製造は、同様の合成経路に従いますが、より大規模です。このプロセスには、工業グレードの試薬と最適化された反応条件の使用が含まれ、高効率と収率が保証されます。精製工程には、工業用途に必要な純度を達成するために、蒸留や溶媒抽出などの追加の手法が含まれる場合があります。

化学反応の分析

反応の種類

1-(4-ニトロフェニル)-1H-テトラゾール-5-チオールは、次のようなさまざまな化学反応を起こします。

酸化: チオール基は、酸化されてジスルフィドまたはスルホン酸を形成する可能性があります。

還元: ニトロ基は、適切な条件下でアミノ基に還元できます。

置換: テトラゾール環は、求核置換反応を起こし、さまざまな誘導体の形成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムまたは触媒的水素化などの還元剤が使用されます。

置換: アミンまたはチオールなどの求核剤は、トリエチルアミンなどの塩基の存在下で、しばしば置換反応に使用できます。

生成される主な生成物

酸化: ジスルフィドまたはスルホン酸。

還元: アミノ誘導体。

置換: さまざまな置換テトラゾール誘導体。

科学研究の応用

1-(4-ニトロフェニル)-1H-テトラゾール-5-チオールは、いくつかの科学研究の応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。

生物学: 潜在的な抗菌および抗癌特性について調査されています。

医学: 生物活性のために、潜在的な薬剤候補として検討されています。

産業: その独特の化学的性質により、ポリマーやナノマテリアルなどの高度な材料の開発に役立ちます。

科学的研究の応用

1-(4-Nitrophenyl)-1H-tetrazole-5-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its bioactive properties.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

作用機序

1-(4-ニトロフェニル)-1H-テトラゾール-5-チオールの作用機序は、特定の分子標的との相互作用に関与しています。チオール基は、タンパク質や酵素と共有結合を形成し、その活性を阻害する可能性があります。ニトロフェニル基は、酸化還元反応に関与し、細胞プロセスに影響を与える可能性があります。テトラゾール環は、さまざまな生物学的分子と相互作用し、その機能と活性を影響を与える可能性があります。

類似の化合物との比較

1-(4-ニトロフェニル)-1H-テトラゾール-5-チオールは、次のような他の類似の化合物と比較できます。

1-(4-ニトロフェニル)-1H-テトラゾール-5-アミン: チオール基の代わりにアミノ基を持つ類似の構造。

1-(4-ニトロフェニル)-1H-テトラゾール-5-メタノール: チオール基の代わりにヒドロキシル基を含みます。

1-(4-ニトロフェニル)-1H-テトラゾール-5-カルボン酸: チオール基の代わりにカルボキシル基を特徴としています。

類似化合物との比較

1-(4-Nitrophenyl)-1H-tetrazole-5-thiol can be compared with other similar compounds, such as:

1-(4-Nitrophenyl)-1H-tetrazole-5-amine: Similar structure but with an amino group instead of a thiol group.

1-(4-Nitrophenyl)-1H-tetrazole-5-methanol: Contains a hydroxyl group instead of a thiol group.

1-(4-Nitrophenyl)-1H-tetrazole-5-carboxylic acid: Features a carboxyl group instead of a thiol group.

生物活性

1-(4-Nitrophenyl)-1,2-dihydro-5H-tetrazole-5-thione, with the CAS number 14210-45-8, is an organic compound characterized by a unique tetrazole ring structure. This compound features a nitrophenyl group and a thione functional group, which contribute to its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 223.21 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆N₄O₂S |

| Molecular Weight | 223.21 g/mol |

| Density | 1.75 g/cm³ |

| Boiling Point | 357.4 °C |

| Flash Point | 169.9 °C |

The presence of the nitrophenyl group enhances the compound's chemical reactivity and potential biological activity, making it a subject of interest in various fields including medicinal chemistry and agriculture .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogenic microorganisms. Studies demonstrate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Recent investigations have explored the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Enzyme Inhibition

Molecular docking studies have suggested that this compound interacts effectively with various enzymes and receptors. This interaction may lead to inhibition of specific pathways involved in disease progression, such as those related to cancer and inflammation .

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of several tetrazole derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Research : In a study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis revealed increased levels of early apoptotic markers, indicating its potential as an anticancer agent .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-nitrophenylhydrazine with carbon disulfide and sodium azide under basic conditions. This method allows for high yields and purity through recrystallization or column chromatography .

Applications

This compound has several applications in:

- Pharmaceuticals : As a potential drug candidate due to its bioactive properties.

- Agriculture : Investigated for use as a pesticide or herbicide due to its biological activity against pathogens.

- Coordination Chemistry : Used as a ligand in metal coordination complexes, enhancing its utility in materials science.

特性

IUPAC Name |

1-(4-nitrophenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2S/c13-12(14)6-3-1-5(2-4-6)11-7(15)8-9-10-11/h1-4H,(H,8,10,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULJXMCAQUUEKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=S)N=NN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398568 | |

| Record name | 1-(4-Nitrophenyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14210-45-8 | |

| Record name | 1,2-Dihydro-1-(4-nitrophenyl)-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14210-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 149407 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014210458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC149407 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Nitrophenyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。